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molecular formula C10H15NO B8539576 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol

2-(methylamino)-1-(4-methylphenyl)ethan-1-ol

Cat. No. B8539576
M. Wt: 165.23 g/mol
InChI Key: HMXFBSWMLTZKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112605B2

Procedure details

4-Methyl styrene oxide(1.0 g, 8.0 mmol) and 3 ml of methylamine in methanolic solution(28%) were charged into a flask. The flask was sealed and put in a refrigerator for 5–7 days. The solution was concentrated and the residue crystallized from ether, the title compound was obtained as white needle crystals, mp. 90.5–93.2° C., yield 71.2%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
71.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]2[O:8][CH2:7]2)=[CH:4][CH:3]=1.[CH3:11][NH2:12]>>[CH3:11][NH:12][CH2:7][CH:6]([OH:8])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C2CO2)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
CN
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
WAIT
Type
WAIT
Details
put in a refrigerator for 5–7 days
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CNCC(C1=CC=C(C=C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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